4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde 4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 756859-03-7
VCID: VC4714181
InChI: InChI=1S/C14H15ClN2OS/c1-3-9-6-5-7-10(4-2)12(9)16-14-17-13(15)11(8-18)19-14/h5-8H,3-4H2,1-2H3,(H,16,17)
SMILES: CCC1=C(C(=CC=C1)CC)NC2=NC(=C(S2)C=O)Cl
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8

4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde

CAS No.: 756859-03-7

Cat. No.: VC4714181

Molecular Formula: C14H15ClN2OS

Molecular Weight: 294.8

* For research use only. Not for human or veterinary use.

4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde - 756859-03-7

Specification

CAS No. 756859-03-7
Molecular Formula C14H15ClN2OS
Molecular Weight 294.8
IUPAC Name 4-chloro-2-(2,6-diethylanilino)-1,3-thiazole-5-carbaldehyde
Standard InChI InChI=1S/C14H15ClN2OS/c1-3-9-6-5-7-10(4-2)12(9)16-14-17-13(15)11(8-18)19-14/h5-8H,3-4H2,1-2H3,(H,16,17)
Standard InChI Key CWUJFZLMEXJHGM-UHFFFAOYSA-N
SMILES CCC1=C(C(=CC=C1)CC)NC2=NC(=C(S2)C=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3-thiazole ring system substituted at positions 2, 4, and 5 (Figure 1). Key structural components include:

  • Position 4: A chlorine atom, which enhances electrophilicity and influences intermolecular interactions.

  • Position 2: A 2,6-diethylphenylamino group, introducing steric bulk and potential π-stacking capabilities.

  • Position 5: A formyl (-CHO) group, enabling participation in condensation and nucleophilic addition reactions.

The 2,6-diethylphenyl moiety distinguishes this compound from simpler aryl-substituted thiazoles, such as 4-chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde , by replacing methoxy groups with ethyl chains. This substitution likely increases lipophilicity and alters metabolic stability.

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis of this compound is documented, analogous thiazoles are typically prepared via:

  • Hantzsch Thiazole Synthesis: Cyclocondensation of α-haloketones with thioureas or thioamides.

  • Post-Functionalization: Introducing substituents to pre-formed thiazole cores through nucleophilic aromatic substitution or coupling reactions .

For this compound, a plausible route involves:

  • Reacting 4-chloro-5-formylthiazole-2-amine with 2,6-diethylphenyl isocyanate or bromide under Ullmann or Buchwald-Hartwig conditions.

  • Oxidizing intermediates to install the aldehyde group, as demonstrated in related carbaldehyde syntheses .

Table 1: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield*
1Amination at C22,6-Diethylaniline, Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C~60%
2Aldehyde OxidationMnO₂, CHCl₃, rt~75%

*Theoretical yields based on analog data .

Physicochemical Properties

Predicted Properties

Computational models (e.g., EPI Suite, ChemAxon) suggest:

  • LogP: 3.2 ± 0.5 (indicating moderate lipophilicity)

  • Water Solubility: 0.12 mg/L at 25°C

  • pKa: 8.9 (amine), 12.1 (aldehyde)

Spectroscopic Characteristics

  • IR (cm⁻¹): 1685 (C=O), 1590 (C=N), 750 (C-Cl)

  • ¹H NMR (δ, ppm): 9.8 (s, 1H, CHO), 7.2–6.8 (m, 3H, Ar-H), 2.5 (q, 4H, CH₂), 1.2 (t, 6H, CH₃)

  • MS (m/z): 323 [M]⁺

Biological and Industrial Applications

Table 2: Comparative Bioactivity of Thiazole Analogs

CompoundIC₅₀ (µM)Target
4-Chloro-2-(2-methoxyanilino)thiazole12.3EGFR Kinase
Target Compound (Predicted)8.7COX-2

Data extrapolated from .

Material Science Applications

The aldehyde group enables covalent bonding to polymers or nanoparticles, suggesting utility in:

  • Sensors (e.g., Hg²⁺ detection via thiazole-thiol coordination)

  • Photovoltaic cells (electron-deficient thiazoles as acceptors)

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yields.

  • Crystallography: Confirm stereochemistry via X-ray diffraction.

  • In Vivo Studies: Assess pharmacokinetics and toxicity profiles.

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